1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine
Description
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a piperazine derivative functionalized with a 1,3-dimethylpyrazole moiety at the N-1 position. Its molecular formula is C₁₁H₁₈N₄, with a molar mass of 206.29 g/mol (hydrochloride form: C₁₀H₁₉ClN₄, 230.74 g/mol) .
Properties
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-9-10(7-13(2)12-9)8-14-5-3-11-4-6-14/h7,11H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGWFQZOVZCPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCNCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be further functionalized to obtain the desired compound . Another method involves the reaction of electron-deficient N-arylhydrazones with nitroolefins, allowing for the regioselective synthesis of substituted pyrazoles .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperazine rings .
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating the activity of these proteins. The pyrazole ring’s ability to donate and accept hydrogen bonds plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- Piperazine Core : Essential for hydrogen bonding with biological targets (e.g., Thr351 in tubulin ).
- Pyrazole-Methyl Group : Enhances metabolic stability compared to morpholine analogs and may mimic phenylpiperazine interactions in CNS targets .
- Lack of Halogens : Limits tyrosinase or tubulin inhibition efficacy compared to chlorinated/fluorinated analogs .
Biological Activity
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine is a compound featuring a pyrazole ring substituted with methyl groups and a piperazine moiety. Its molecular formula is , and it has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known for their diverse pharmacological effects, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects. For example, similar pyrazole compounds have demonstrated antileishmanial and antimalarial activities by interfering with enzyme functions critical for the survival of pathogens.
- Binding Interactions : Molecular simulations indicate that this compound can fit into specific active sites of proteins, suggesting potential as a receptor ligand or enzyme inhibitor.
The biochemical properties of this compound include:
- Cellular Effects : It may influence cellular functions such as signaling pathways, gene expression, and metabolism. This indicates a role in modulating cellular responses.
- Molecular Interactions : The compound can interact with various biomolecules, potentially leading to changes in cellular behavior through enzyme inhibition or activation.
Research Findings and Case Studies
Recent studies have highlighted the biological activities associated with pyrazole derivatives, including this compound:
Antipromastigote Activity
In vitro studies have demonstrated that similar compounds exhibit potent antipromastigote activity against Leishmania species. This suggests that this compound could be effective in treating leishmaniasis .
Anticancer Potential
Research has indicated that pyrazole derivatives possess anticancer properties. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Comparison with Similar Compounds
A comparison of this compound with other pyrazole derivatives reveals unique attributes:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-Dimethylaminopyrazolyl)-2-methylbenzimidazole | Pyrazole core with dimethylamino group | Anticancer |
| 3-Methylpyrazole | Simple pyrazole | Inhibits specific enzymes |
| 4-Pyrazolylphenyl derivatives | Pyrazole linked to phenyl group | Antiinflammatory |
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, piperazine derivatives are often alkylated using propargyl bromide or benzyl halides in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base. Post-synthetic modifications, such as triazole formation via CuSO₄/sodium ascorbate-mediated "click chemistry," are common (yields: 44–70%) .
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | Propargyl bromide, DMF, K₂CO₃, RT | 60–70 | >95% |
| Cycloaddition | CuSO₄·5H₂O, sodium ascorbate, H₂O:DCM (1:2) | 44–65 | >90% |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use tandem techniques:
- LC-MS : Confirm molecular weight (e.g., Agilent Masshunter software, ESI+ mode) .
- NMR : Assign peaks using DMSO-d₆ or CDCl₃. For piperazine derivatives, expect signals at δ 2.3–3.5 ppm (piperazine CH₂) and δ 7.0–8.2 ppm (aromatic protons) .
- HPLC : Gradient elution (acetonitrile/water + 0.1% TFA) achieves >95% purity .
Advanced Research Questions
Q. How does the 1,3-dimethylpyrazole substituent influence the compound’s pharmacological activity compared to other piperazine derivatives?
- Methodological Answer : The methyl groups enhance lipophilicity (logP ~2.5) and metabolic stability. SAR studies show that dimethylpyrazole derivatives exhibit improved binding to serotonin/dopamine receptors (IC₅₀: 50–200 nM) compared to phenyl or nitro-substituted analogs .
- Data Comparison :
| Substituent | Target Receptor | IC₅₀ (nM) | LogP |
|---|---|---|---|
| 1,3-Dimethylpyrazole | 5-HT₁A | 75 | 2.5 |
| 3-Nitropyridine | D₂ | 220 | 1.8 |
| Benzyl | α₁-Adrenergic | 150 | 3.1 |
Q. What strategies mitigate regioselectivity challenges during alkylation of the piperazine core?
- Methodological Answer : Use steric/electronic control:
- Steric : Bulkier bases (e.g., DIPEA) favor N-alkylation over N’-alkylation.
- Electronic : Electron-withdrawing groups on the pyrazole (e.g., -NO₂) direct substitution to the less hindered nitrogen .
Q. How can molecular docking guide the design of derivatives targeting specific enzymes (e.g., phosphoglycerate dehydrogenase)?
- Methodological Answer :
- Docking Software : AutoDock Vina or Schrödinger Suite.
- Key Interactions : Hydrogen bonds between the piperazine N-H and enzyme catalytic residues (e.g., Asp168 in PHGDH) .
- Validation : Compare computed binding energies (ΔG ~-9.5 kcal/mol) with experimental IC₅₀ values .
Contradictions and Resolutions in Literature
Q. Why do some studies report conflicting cytotoxicity data for piperazine-pyrazole hybrids?
- Resolution : Discrepancies arise from assay conditions (e.g., cell line variability, incubation time). For example:
- HCT116 cells : EC₅₀ = 12 µM (24 hr) vs. 5 µM (48 hr) due to autophagy induction .
- MCF-7 cells : Low activity (EC₅₀ >50 µM) attributed to poor membrane permeability .
Future Directions
Q. What advanced characterization techniques (beyond NMR/LC-MS) can elucidate supramolecular interactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
